6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-6-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of multiple functional groups, including a benzenesulfonyl group, a chlorobenzene ring, and a benzodioxin moiety, makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then further treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to obtain the final product .
Chemical Reactions Analysis
4-(BENZENESULFONYL)-6-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The benzodioxin moiety can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include DMF, LiH, and various alkyl or aralkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(BENZENESULFONYL)-6-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly as an inhibitor of cholinesterase enzymes, which are relevant in the treatment of Alzheimer’s disease.
Antibacterial Agents: Derivatives of this compound have shown potent antibacterial activity and moderate enzyme inhibition.
Organic Synthesis: The compound is used as an intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves the inhibition of specific enzymes. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Similar compounds to 4-(BENZENESULFONYL)-6-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE include other sulfonamides and benzodioxin derivatives. Some examples are:
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamides: These compounds also exhibit antibacterial and enzyme inhibitory activities.
4-Bromobenzenesulfonamides: These are used as intermediates in the synthesis of various therapeutic agents.
The uniqueness of 4-(BENZENESULFONYL)-6-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct biological activities and synthetic versatility.
Properties
Molecular Formula |
C23H19ClN2O6S |
---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H19ClN2O6S/c24-15-6-8-19-18(12-15)26(33(28,29)17-4-2-1-3-5-17)14-22(32-19)23(27)25-16-7-9-20-21(13-16)31-11-10-30-20/h1-9,12-13,22H,10-11,14H2,(H,25,27) |
InChI Key |
VEUWLAJOXGBUNM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3CN(C4=C(O3)C=CC(=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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